2,5,5-Trimethylheptane
Overview
Description
2,5,5-Trimethylheptane is an organic compound with the molecular formula C10H22 It is a branched alkane, specifically a heptane derivative, characterized by the presence of three methyl groups attached to the heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5,5-Trimethylheptane can be synthesized through several methods. One common synthetic route involves the hydrogenation of 2-methylpentanal and isobutanol. This process typically requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking and reforming of petroleum fractions. This method involves breaking down larger hydrocarbon molecules into smaller, branched alkanes using a catalyst, such as zeolites, at elevated temperatures. The resulting mixture is then separated and purified to obtain this compound.
Chemical Reactions Analysis
Types of Reactions: 2,5,5-Trimethylheptane primarily undergoes reactions typical of alkanes, including:
Oxidation: When exposed to strong oxidizing agents, such as potassium permanganate or chromic acid, this compound can be oxidized to form various oxygenated products, including alcohols, ketones, and carboxylic acids.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, leading to the formation of haloalkanes.
Combustion: Like other hydrocarbons, this compound can undergo complete combustion in the presence of oxygen, producing carbon dioxide and water.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Substitution: Chlorine (Cl2), bromine (Br2), ultraviolet light (UV), heat
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids
Substitution: Haloalkanes (e.g., 2-chloro-2,5,5-trimethylheptane)
Scientific Research Applications
2,5,5-Trimethylheptane has several applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Biology: Studies on the metabolic pathways of branched alkanes often use this compound as a model compound.
Medicine: Research on the pharmacokinetics and metabolism of branched hydrocarbons sometimes involves this compound.
Industry: It is used as a solvent and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 2,5,5-Trimethylheptane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions but can participate in various chemical reactions under specific conditions, such as oxidation and substitution. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
- 2,2,5-Trimethylheptane
- 2,3,5-Trimethylheptane
- 2,4,4-Trimethylheptane
Comparison: 2,5,5-Trimethylheptane is unique due to the specific positioning of its methyl groups on the heptane chain. This structural arrangement influences its physical and chemical properties, such as boiling point, reactivity, and solubility. Compared to its isomers, this compound may exhibit different reactivity patterns and applications, making it a compound of interest in various research and industrial contexts.
Properties
IUPAC Name |
2,5,5-trimethylheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-6-10(4,5)8-7-9(2)3/h9H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYLPZSOEXZMLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152260 | |
Record name | Heptane, 2,5,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189-99-7 | |
Record name | Heptane, 2,5,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptane, 2,5,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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